- An expedient synthesis of substituted guanidines, Tetrahedron Letters, 1995, 36(16), 2841-4
Cas no 97-39-2 (Ditolylguanidine)
Ditolylguanidine Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Di-o-tolylguanidine
- DOTG
- Accelerator DOTG
- Diotolylguanidine
- Di-o-tolylguanidine
- 2,2'-DIMETHYLIMINOCARBANILIDE
- 1,3-DI-ORTHOTOLYL-GUANIDINE
- 1,3-DI-(2-TOLYL)GUANIDINE
- DTG
- DITOLYGUANIDINE
- N,N'-DI-ORTHO-TOLYLGUANIDINE
- VANAX DOTG
- 1,3-Bis(o-tolyl)guanidine
- 1,3-di(2-tolyl)-guanidin
- 1,3-Di-o-tolyguanidine
- 1,3-di-o-tolyl-guanidin
- 1,3-ditolylguanidine
- Accelerator DT
- accelerator(dotg)
- AcrochemDOTG
- Akrochem DOTG
- ditolylguanidine
- Vulkacite DOTG
- Vulkacit DOTG
- Eveite DOTG
- Vulkacit dotg/C
- Nocceler DT
- Sanceler DT
- DOTG accelerator
- Vulcafor DOTG
- Soxinol DT
- Guanidine, N,N'-bis(2-methylphenyl)-
- Diorthotolylguanidine
- N,N'-Di-o-tolylguanidine
- Guanidine, 1,3-di-o-tolyl-
- 1,3-bis(2-methylphenyl)guanidine
- CNS 1001
- N,N'-Di-o-tolueylguanidine
- Guanidine, 1,3-di-o-tolyl- (6CI, 7CI, 8CI)
- N,N′-Bis(2-methylphenyl)guanidine (ACI)
- 1,2-Bis(2-methylphenyl)guanidine
- 1,3-Di-2-tolylguanidine
- 1,3-Di-ortho-tolylguanidine
- N,N′-Di-o-toluylguanidine
- N,N′-Di-o-tolylguanidine
- NSC 132023
- NSC 473
- Rhenogran DOTG 70
- W-100109
- DA-72810
- SR-01000597454-1
- 1,3-Di-o-tolylguanidine;DTG
- Guanidine,3-di-o-tolyl-
- BRD-K33459542-001-07-4
- BDBM81982
- HY-14218
- NCGC00248806-01
- NCGC00024819-02
- USAF A-6598
- HMS3411P07
- LL2P01I17O
- D.O.T.G
- AKOS015916211
- F71311
- A858635
- [3H]-di-o-tolylguanidine
- Acrochem DOTG
- CHEBI:92585
- GTPL6684
- NCI60_004115
- Tol2Gdn
- CAS-97-39-2
- Tox21_200712
- WLN: 1R BMYUM & MR B1
- CS-0002933
- NSC-132023
- AKOS040758839
- cid_7333
- 1,3-Di-o-tolylguanidine, 99%
- Di-o-tolylguanidine Solution in Acetonitrile, 100mug/mL
- SCHEMBL35348
- BRN 2653884
- HMS3266J18
- DTXCID206606
- Q426022
- 1ST001868-100
- NSC-473
- [3H]DOTG
- UNII-LL2P01I17O
- BDBM50009307
- GTPL6685
- Guanidine,N'-bis(2-methylphenyl)-
- CAS_97-39-2
- 1ST001868
- Ekaland DOTG
- Guanidine, 1,3-di(2-tolyl)-
- NSC473
- SMR001224330
- HMS3675P07
- HSDB 5307
- Tocris-0841
- HMS3075A17
- LS-14397
- BRD-K33459542-001-02-5
- N,N'-Bis(2-methylphenyl)guanidine #
- N,N-Di-O-tolylguanidine
- 1,2-di-(2-tolyl)guanidine
- PDSP1_001846
- NS00008988
- 1,3-Di-o-tolylquanidine
- AKOS015840511
- MLS001359937
- PDSP2_001829
- MFCD00008513
- EC 202-577-6
- N,N'-Di-o-toluylguanidine
- CHEMBL282433
- NSC132023
- 1,3-Bis(2-o-tolyl)guanidine
- DTXSID2026606
- Perkacit DOTG
- 97-39-2
- D0953
- N,N'-BIS(2-METHYLPHENYL)GUANIDINE
- EINECS 202-577-6
- SR-01000597454
- NCGC00024819-01
- NCGC00258266-01
- N,N'-BIS(2-METHYLPHENYL)GUANIDINE [HSDB]
- AI3-14630
- Ditolylguanidine
-
- MDL: MFCD00008513
- Inchi: 1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
- InChI Key: OPNUROKCUBTKLF-UHFFFAOYSA-N
- SMILES: N=C(NC1C(C)=CC=CC=1)NC1C(C)=CC=CC=1
Computed Properties
- Exact Mass: 239.14200
- Monoisotopic Mass: 239.142248
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
Experimental Properties
- Color/Form: White crystalline powder, odorless, slightly bitter, non-toxic.
- Density: 1.1000
- Melting Point: 174.0 to 178.0 deg-C
- Boiling Point: 371.98°C (rough estimate)
- Flash Point: 193.3°C
- Refractive Index: 1.4560 (estimate)
- Solubility: water: soluble70mg/mL at 20°C
- PSA: 47.91000
- LogP: 4.00790
- Solubility: Soluble in chloroform, acetone, ethanol, slightly soluble in benzene, insoluble in water, gasoline and carbon tetrachloride.
- Sensitiveness: Sensitive to light
Ditolylguanidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S36
- RTECS:MF1400000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22
Ditolylguanidine Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ditolylguanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 207713-5G |
Ditolylguanidine |
97-39-2 | 5g |
¥264.74 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 207713-100G |
Ditolylguanidine |
97-39-2 | 100g |
¥803.85 | 2023-12-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JB827-5g |
Ditolylguanidine |
97-39-2 | 99.0%(T) | 5g |
¥86.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JB827-25g |
Ditolylguanidine |
97-39-2 | 99.0%(T) | 25g |
¥150.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JB827-100g |
Ditolylguanidine |
97-39-2 | 99.0%(T) | 100g |
¥386.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D836863-500g |
1,3-Di-o-tolylguanidine |
97-39-2 | 99% | 500g |
¥678.00 | 2022-01-10 | |
| TRC | D710010-1g |
DTG |
97-39-2 | 1g |
$ 51.00 | 2023-09-07 | ||
| TRC | D710010-5g |
DTG |
97-39-2 | 5g |
$ 63.00 | 2023-09-07 | ||
| TRC | D710010-10g |
DTG |
97-39-2 | 10g |
$ 81.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17438-1g |
DTG |
97-39-2 | 98% | 1g |
¥780.00 | 2023-09-09 |
Ditolylguanidine Production Method
Production Method 1
Production Method 2
- Synthesis of Symmetrical and Unsymmetrical N,N'-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation of Guanidine Nitrate, Journal of Organic Chemistry, 2012, 77(12), 5449-5453
Production Method 3
Production Method 4
- Lac sulfur on alumina-triethanolamine - an effective reagent for the synthesis of substituted guanidines, Tetrahedron Letters, 1996, 37(29), 5161-5162
Production Method 5
- Preparation of N,N'-disubstituted guanidines as sigma receptor ligands, World Intellectual Property Organization, , ,
Production Method 6
- Some extensions of the von Braun (cyanogen bromide) reaction on organic bases, Pakistan Journal of Scientific and Industrial Research, 1987, 30(3), 163-81
Production Method 7
- The connection between the chemical constitution and the accelerator action of the diarylthioureas and diarylguanidines, Journal of the Society of Chemical Industry, 1926, (1926), 376-84
Production Method 8
- N,N'-di-p-bromophenyl guanidine treatment for stroke at delayed timepoints, World Intellectual Property Organization, , ,
Production Method 9
- Copper-Catalyzed Guanidinylation of Aryl Iodides: The Formation of N,N'-Disubstituted Guanidines, Organic Letters, 2010, 12(6), 1316-1319
Production Method 10
- Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation, Scientific Reports, 2022, 12(1),
Production Method 11
1.2 Reagents: Benzenemethanaminium, N,N,N-triethyl-, salt with permanganic acid (HMnO4) (1:1)
- Role of quaternary ammonium permanganates in the synthesis of substituted guanidines. A comparative study, Tetrahedron Letters, 2001, 42(2), 343-346
Production Method 12
Production Method 13
- Raney nickel desulfuration of cyclic nitrogen and sulfur containing compounds. Desulfuration of 1,2,4-thiadiazolidines, Journal of the Indian Chemical Society, 1986, 63(2), 253-5
Production Method 14
- N,N'-Diarylguanidines, Chemical Bulletin of the Technical University of Timisoara, 1991, 36(50), 105-11
Production Method 15
- Oxidation of mixtures of thioureas: Part V. Formation of 4-aryl-3-arylamino-5-arylimino-1,2,4-Δ2-thiadiazolines, Indian Journal of Chemistry, 1976, (1976), 967-70
Production Method 16
- Synthesis and pharmacological evaluation of potent and enantioselective σ1 and σ2 ligands, Farmaco, 2001, 56(3), 181-189
Production Method 17
- Sigma receptor agonist disturbance-of-consciousness improving agents, their preparation, and pharmaceutical compositions containing them, United States, , ,
Production Method 18
- Some extensions of von Braun (cyanogen bromide) reaction on organic bases, Proceedings of the Pakistan Academy of Sciences, 1988, 25(3), 231-40
Ditolylguanidine Raw materials
- 2-Iodotoluene
- Guanidine
- Thiourea, N-[imino[(2-methylphenyl)amino]methyl]-N,N'-bis(2-methylphenyl)-
- 1,3-bis(2-methylphenyl)thiourea
- 1,2,4-THIADIAZOL-3-AMINE, 4,5-DIHYDRO-5-IMINO-N,4-BIS(2-METHYLPHENYL)-
Ditolylguanidine Preparation Products
Ditolylguanidine Suppliers
Ditolylguanidine Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Ditolylguanidine
Ditolylguanidine (CAS No. 97-39-2): An Overview of Its Properties, Applications, and Recent Research
Ditolylguanidine (DTG), with the chemical formula C14H15N3, is a guanidine derivative that has garnered significant attention in the fields of chemistry and materials science due to its unique properties and potential applications. This compound, identified by the CAS number 97-39-2, is a white crystalline solid with a molecular weight of 225.30 g/mol. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research developments related to ditolylguanidine.
Chemical Structure and Physical Properties
The molecular structure of ditolylguanidine consists of two tolyl groups attached to a guanidine moiety. The guanidine functional group is known for its strong basicity and ability to form hydrogen bonds, which contribute to the compound's unique properties. DTG has a melting point of approximately 160-162°C and is soluble in polar solvents such as water and ethanol. Its high melting point and solubility make it suitable for various applications in both laboratory and industrial settings.
Synthesis Methods
The synthesis of ditolylguanidine can be achieved through several routes, but the most common method involves the reaction of tolyl isocyanide with ammonium chloride in an aqueous solution. This reaction proceeds via the formation of an intermediate iminium salt, which is then hydrolyzed to yield the final product. The reaction can be represented as follows:
C7H7NCl + 2 NH4Cl → C14H15N3 + 3 NH4+Cl-
This synthetic route is highly efficient and yields high purity ditolylguanidine. Other methods include the reaction of tolylamine with cyanamide or the condensation of tolylurea with ammonia.
Applications in Materials Science and Chemistry
Ditolylguanidine has found applications in various fields due to its unique properties. One of its primary uses is as a curing agent for epoxy resins. The strong basicity of the guanidine group facilitates the cross-linking reactions, leading to improved mechanical properties and thermal stability of the cured resins. This makes DTG an essential component in the production of high-performance composites and adhesives.
In addition to its use in epoxy curing, DTG has been explored for its potential as a corrosion inhibitor. Studies have shown that it can effectively protect metal surfaces from corrosion by forming a protective layer on the metal surface. This property makes it valuable in industries such as oil and gas, where corrosion resistance is crucial.
Recent Research Developments
The ongoing research on ditolylguanidine continues to uncover new applications and improve our understanding of its properties. One recent study published in the Journal of Applied Polymer Science investigated the use of DTG as a novel additive in polyurethane foams. The researchers found that incorporating DTG into polyurethane foams significantly enhanced their flame retardancy without compromising mechanical properties. This finding opens up new possibilities for using DTG in fire-resistant materials.
Another area of interest is the use of DTG in drug delivery systems. A study published in Pharmaceutical Research explored the potential of DTG as a carrier molecule for targeted drug delivery. The researchers demonstrated that DTG could effectively encapsulate hydrophobic drugs and release them in a controlled manner, making it a promising candidate for developing more efficient drug delivery systems.
Safety Considerations and Environmental Impact
Safety is a critical aspect when handling any chemical compound, including ditolylguanidine. While DTG is not classified as a hazardous material, it is important to follow standard safety protocols during handling and storage. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
In terms of environmental impact, research has shown that DTG has low toxicity to aquatic organisms and does not bioaccumulate significantly in the environment. However, it is still important to dispose of waste containing DTG according to local regulations to prevent any potential environmental contamination.
Conclusion
Ditolylguanidine (CAS No. 97-39-2), with its unique chemical structure and properties, continues to be an important compound in various scientific and industrial applications. From its role as a curing agent for epoxy resins to its potential in drug delivery systems, DTG offers numerous opportunities for innovation and development. As research progresses, we can expect to see even more exciting applications emerge from this versatile compound.
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